5-Hydroxy-2-methoxyquinoline
Description
5-Hydroxy-2-methoxyquinoline is a quinoline derivative featuring a hydroxyl group at position 5 and a methoxy group at position 2. Its synthesis typically involves selective methylation of precursor molecules, such as 5-hydroxy-2(1H)-quinolinone, using protective strategies to ensure regioselectivity . The methoxy group enhances electron density in the aromatic system, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxyquinolin-5-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h2-6,12H,1H3 |
InChI Key |
RGXFYFFIUBRFBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent positions and functional groups, which critically impact their physicochemical and biological properties.
Physicochemical Properties
- Solubility: Hydroxyl groups improve aqueous solubility (e.g., this compound) compared to non-polar analogs like 5-Bromo-8-methoxy-2-methylquinoline .
- Melting Points: Electron-withdrawing groups (e.g., ketones) increase melting points (e.g., 5-Methoxy-2(1H)-quinolinone), while bulky substituents (e.g., methyl) reduce crystallinity .
Key Research Findings
- Regioselectivity in Synthesis: Protective group strategies (e.g., amide protection in 5-hydroxy-2(1H)-quinolinone) are critical for achieving high-purity this compound .
- Electronic Effects: Methoxy groups at C2 or C5 significantly alter the electron density of the quinoline ring, affecting reaction kinetics in nucleophilic substitutions .
- Toxicity Considerations: Quinoline derivatives with halogen substituents (e.g., bromine) require careful handling due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
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